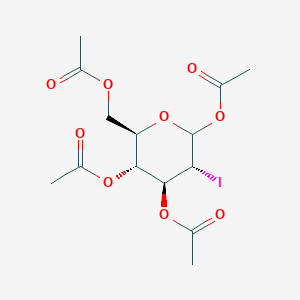

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose

Description

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose is a derivative of D-glucopyranose where the hydroxyl groups at positions 1, 3, 4, and 6 are acetylated, and the hydroxyl at position 2 is replaced by an iodine atom. This compound is structurally characterized by its tetra-acetyl protection and the 2-deoxy-2-iodo substitution, which confers unique reactivity and physicochemical properties. The iodine atom at position 2 makes it a valuable intermediate in organic synthesis, particularly for cross-coupling reactions or as a precursor for radiopharmaceuticals due to iodine’s isotopic versatility (e.g., radioiodination for imaging) .

The synthesis of this compound typically involves iodination of a protected glucosamine precursor. For example, analogous methods described in the literature for azido derivatives (e.g., substituting iodine with azide via nucleophilic displacement) suggest that the iodinated compound could be synthesized under similar conditions using iodide salts .

Properties

IUPAC Name |

[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-iodooxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19IO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXQRSYVDKIOQHJ-GNMOMJPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)I)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19IO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00723500 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95672-63-2 | |

| Record name | 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00723500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Procedure

- Dissolve tri-O-acetyl-D-glucal (1.51 g, 5.55 mmol) and acetic acid (635 μL, 11.1 mmol) in dry dichloromethane (20 mL).

- Add N-iodosuccinimide (2.04 g, 9.07 mmol) at room temperature.

- Stir the mixture in the dark for approximately 45 minutes.

- Monitor the reaction by thin-layer chromatography (TLC) using a hexane:ethyl acetate (2:1) solvent system.

- Quench the reaction with saturated aqueous sodium thiosulfate (Na2S2O3) to remove excess iodine.

- Extract the product into dichloromethane, wash with water and brine, dry over magnesium sulfate, and concentrate.

- Purify the crude product by flash column chromatography on silica gel using a gradient of hexane:ethyl acetate (3:1 to 2:1).

Outcome

- The reaction yields a mixture of 2-iodo sugar isomers, with the desired 2-iodo-D-glucopyranose derivative isolated as a minor product (about 25% yield).

- The product is obtained as a clear syrup with an α:β anomeric ratio of approximately 1:10, favoring the β-anomer.

Alternative Preparation from Glycosyl Halides

Another approach involves starting from 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, which can be converted to the iodinated derivative via nucleophilic substitution or halogen exchange reactions.

General Procedure

- Dissolve the glycosyl bromide in an appropriate solvent such as acetone or DMF.

- Add potassium iodide or other iodide sources under controlled temperature.

- Stir the reaction until complete conversion is observed by TLC.

- Work-up involves aqueous extraction and purification by flash chromatography.

This method can be optimized by solvent screening, with solvents like methanol, acetonitrile, chloroform, dichloromethane, toluene, DMF, and DMA tested for yield and reaction time efficiency.

Solvent Screening Data

| Entry | Solvent | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | Methanol | 2 | 90 |

| 2 | Acetonitrile | 4 | 92 |

| 3 | Chloroform | 20 | 96 |

| 4 | Dichloromethane | 20 | 96 |

| 5 | Toluene | 20 | 95 |

| 6 | THF | 72 | Trace |

| 7 | DMF | 1 | 96 |

| 8 | DMA | 1 | 98 |

This data indicates that polar aprotic solvents like DMF and DMA provide high yields in shorter times, while less polar solvents require longer reaction times but also give high yields.

Use of Iodonium Reagents and Collidine Perchlorate Complexes

Research has shown that iodonium salts, such as iodonium dicollidine perchlorate, can mediate the iodination of fully acetylated glucopyranose derivatives with high stereoselectivity.

- The reaction involves the formation of an iodonium intermediate that reacts with the glucopyranose acetates.

- Subsequent deacetylation yields crystalline 2-deoxy-2-iodo glycosides.

- This method allows for stereospecific synthesis of 2-deoxy glycosides, useful for further synthetic applications.

Summary Table of Preparation Methods

| Method | Starting Material | Iodinating Agent | Solvent(s) | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| NIS iodination | Tri-O-acetyl-D-glucal | N-Iodosuccinimide (NIS) | Dichloromethane + AcOH | Room temp, dark, 45 min | ~25 | Mixture of isomers, β-anomer major |

| Halide exchange from glycosyl bromide | 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide | Potassium iodide or iodide salts | DMF, DMA, MeOH, CH2Cl2 etc. | Room temp to 20 h | 90-98 | Solvent-dependent yield and time |

| Iodonium dicollidine perchlorate mediated | 2,3,4,6-tetra-O-acetyl-β-D-glucopyranose | Iodonium dicollidine perchlorate | Various | Mild conditions | Not specified | Stereospecific, crystalline products |

Research Findings and Notes

- The NIS method, while straightforward, often results in mixtures of anomers and isomers, requiring chromatographic separation.

- Solvent choice critically affects the efficiency of halide exchange reactions, with polar aprotic solvents favoring faster and higher-yielding reactions.

- Iodonium salt-mediated iodination offers stereocontrol, which is valuable for synthesizing specific glycosidic linkages.

- The iodinated glucopyranose derivatives serve as versatile intermediates for further transformations, such as catalytic hydrogenolysis to 2-deoxy sugars or glycoside synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as azides or thiols, under appropriate conditions.

Reduction Reactions: The iodine atom can be reduced to a hydrogen atom using reducing agents like sodium borohydride.

Deacetylation: The acetyl groups can be removed under acidic or basic conditions to yield the corresponding deacetylated compound.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.

Reduction: Sodium borohydride in methanol or ethanol.

Deacetylation: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium methoxide).

Major Products

Substitution: Formation of 2-azido-2-deoxy or 2-thio-2-deoxy derivatives.

Reduction: Formation of 2-deoxy-D-glucopyranose.

Deacetylation: Formation of D-glucopyranose derivatives.

Scientific Research Applications

Glycosidase Inhibition Studies

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose is primarily used to evaluate the efficiency of glycosidases. It acts as a site-specific inhibitor , allowing researchers to study the enzymatic activity of glycosidases by observing how effectively these enzymes can process this compound compared to natural substrates .

Glycan Synthesis Interference

This compound has been shown to inhibit the synthesis of glycoconjugates and interfere with glycan synthesis by blocking binding sites on enzymes such as endoglycosidase H. This property is particularly useful in studying glycan structures and their biological functions .

Development of Glycoconjugates

Due to its structural characteristics, 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose can be utilized in the synthesis of various glycoconjugates. These glycoconjugates are important for understanding cell signaling and interactions in biological systems .

Case Study 1: Glycosidase Activity Measurement

In a study published in the Journal of Biological Chemistry, researchers utilized 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose to measure the activity of various glycosidases. The compound was shown to effectively inhibit enzyme activity in a concentration-dependent manner. The results indicated that this compound could serve as a reliable substrate for evaluating glycosidase efficiency .

Case Study 2: Inhibition of Glycan Synthesis

A research article highlighted the use of this compound in inhibiting the synthesis of complex glycans in mammalian cells. The study demonstrated that treatment with 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose led to a significant reduction in glycan production without affecting cell viability. This finding suggests its potential application in therapeutic strategies targeting glycan-related diseases .

Mechanism of Action

The mechanism of action of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose involves its ability to participate in various chemical reactions due to the presence of the iodine atom and acetyl groups. The iodine atom can act as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The acetyl groups protect the hydroxyl groups during reactions and can be removed to expose reactive sites for further chemical modifications.

Comparison with Similar Compounds

Table 1: Comparison of 2-Deoxy-2-Substituted Tetra-O-acetyl-D-glucopyranose Derivatives

Physicochemical Properties

- Molecular Weight and Solubility: The iodine-substituted compound has the highest molecular weight (~458 g/mol) due to iodine’s atomic mass, which reduces solubility in polar solvents compared to azido (373 g/mol) or amino (384 g/mol) derivatives. Fluorinated derivatives exhibit intermediate solubility due to fluorine’s electronegativity .

- Stability : Iodo derivatives are sensitive to light and moisture, requiring storage in inert conditions. In contrast, azido and acetamido derivatives (e.g., trichloroacetamido) are more stable under ambient conditions .

- Spectral Data: IR Spectroscopy: Iodo compounds lack N–H or N₃ stretches (~2100 cm⁻¹ for azido), but show C–I vibrations (~500 cm⁻¹) . NMR: The ¹H NMR of the iodo derivative lacks a signal for C2–H, whereas amino or acetamido derivatives display distinct N–H or amide proton resonances .

Biological Activity

1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose (CAS Number: 95672-63-2) is a modified sugar compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C14H19IO9

- Molecular Weight : 458.20 g/mol

- Appearance : Off-white crystalline solid

- Melting Point : 107-108 °C

- Solubility : Soluble in acetone, dichloromethane (DCM), dimethyl sulfoxide (DMSO), ethyl acetate (EtOAc), and methanol (MeOH) .

Antiproliferative Effects

Research indicates that 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose exhibits significant antiproliferative activity against various cancer cell lines. A study evaluated its cytotoxic effects using HeLa cells and found that compounds derived from or related to this sugar demonstrated marked inhibition of cell viability at concentrations of 10 µM and 100 µM. Specifically:

- At 100 µM concentration, complete inhibition of cell viability was observed.

- At 10 µM concentration, a survival rate of only 8% was noted for the most potent derivatives .

The mechanism behind the antiproliferative effects may be linked to the compound's ability to modify glycosylation patterns in cells. Alterations in glycosylation can affect cell signaling pathways crucial for proliferation and survival. The presence of the iodine atom in the structure may also enhance reactivity with biological targets .

Study on Glycosyl Donor Applications

A notable application of 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose is its use as a glycosyl donor in oligosaccharide synthesis. In a study published in Carbohydrate Research, this compound was tested as a glycosyl donor for synthesizing oligosaccharides via ferric chloride-catalyzed coupling reactions. The results showed improved yields compared to traditional methods .

Synthesis and Evaluation of Derivatives

Another study synthesized various derivatives of this compound to evaluate their biological activities. The derivatives were tested for their antiproliferative effects against different cancer cell lines. The results indicated that modifications to the acetyl groups significantly influenced their cytotoxicity profiles .

Data Table: Summary of Biological Activities

| Compound Name | Cell Line | Concentration (µM) | Cell Viability (%) | Notes |

|---|---|---|---|---|

| 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose | HeLa | 100 | 0 | Complete inhibition |

| 10 | 8 | Significant cytotoxicity | ||

| Glycosyl donor application | Various | N/A | Improved yields | Enhanced oligosaccharide synthesis |

Q & A

Q. What are the standard synthetic methodologies for preparing 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-iodo-D-glucopyranose?

The compound is typically synthesized via iodination of a pre-acetylated glucopyranose derivative. For example, a precursor like 1,3,4,6-tetra-O-acetyl-2-deoxy-2-amino-D-glucopyranose may undergo halogen exchange using iodine under nucleophilic substitution conditions. Reaction monitoring via TLC (e.g., silica gel, ethyl acetate/hexane eluent) and purification by column chromatography are critical steps . Key reagents include boron trifluoride etherate as a catalyst and anhydrous solvents to minimize hydrolysis .

Q. How is the structure of this compound validated in synthetic workflows?

Structural confirmation relies on spectroscopic techniques:

- NMR : H and C NMR identify acetyl (δ ~2.0 ppm for CH) and anomeric proton signals (δ ~5.0–6.0 ppm). The iodo group’s absence of protons simplifies the 2-deoxy position analysis .

- X-ray crystallography : Single-crystal studies (e.g., using Cu-Kα radiation at 100 K) resolve stereochemistry and confirm the β-configuration .

- Mass spectrometry : High-resolution MS (e.g., ESI-Orbitrap) verifies molecular weight (e.g., [M+Na] for CHIO) .

Q. What is the role of acetyl groups in this compound’s reactivity?

The acetyl groups protect hydroxyl moieties, preventing undesired side reactions (e.g., glycosidic bond cleavage or oxidation) during synthesis. Selective deprotection (e.g., using Zemplén conditions with NaOMe/MeOH) enables controlled glycosylation . Acetylation also enhances solubility in organic solvents, facilitating reactions like iodination or glycosyl donor activation .

Q. How does the iodo substituent influence stability and storage conditions?

The 2-iodo group increases sensitivity to light and moisture. Storage under inert gas (argon) at −20°C in amber vials is recommended. Stability assessments via HPLC (C18 column, acetonitrile/water gradient) can detect decomposition products like deacetylated or deiodinated species .

Q. What are common reaction pathways involving this compound?

- Glycosylation : Acts as a glycosyl donor in the presence of Lewis acids (e.g., TMSOTf) to form β-linked glycosides .

- Nucleophilic substitution : The iodo group can be displaced by azide, amine, or thiol nucleophiles to generate 2-modified derivatives (e.g., 2-azido for click chemistry) .

Advanced Research Questions

Q. How can regioselectivity challenges in glycosylation reactions be addressed using this compound?

Regioselectivity depends on protecting group patterns and catalyst choice. For example, 3,6-di-O-benzyl protection in related glucopyranosides directs glycosylation to the 4-position. Competitive experiments with different acceptors (e.g., primary vs. secondary alcohols) and kinetic monitoring (e.g., H NMR) help map reactivity .

Q. How does the 2-iodo group compare to other halides (e.g., Cl, Br) in glycosylation efficiency?

Iodo’s larger atomic radius and weaker C–I bond enhance leaving-group ability, improving glycosylation yields under milder conditions. However, steric hindrance may reduce reactivity with bulky acceptors. Comparative studies using Koenigs-Knorr conditions (AgOTf catalyst) show iodo derivatives outperform bromo analogs in coupling rates .

Q. What enzymatic systems interact with this compound, and how are they studied?

Glycosidases (e.g., β-glucosidases) and glycosyltransferases can hydrolyze or transfer the acetylated glucopyranose moiety. Enzyme kinetics are assayed via UV/Vis (e.g., p-nitrophenol release) or fluorometric methods (4-methylumbelliferyl substrates). Competitive inhibition studies with iodo derivatives reveal active-site steric constraints .

Q. How can computational modeling optimize synthetic routes for this compound?

Density functional theory (DFT) calculations predict transition-state energies for iodination or glycosylation steps. Molecular docking (e.g., AutoDock Vina) models interactions between the iodo sugar and enzymes, guiding rational design of inhibitors or substrates .

Q. How are contradictory data in reaction yields or stereochemical outcomes resolved?

Discrepancies often arise from trace moisture or variable catalyst activation. Systematic reproducibility studies under controlled conditions (e.g., glovebox synthesis) isolate critical variables. For stereochemical conflicts, NOESY NMR or X-ray crystallography provide definitive resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.